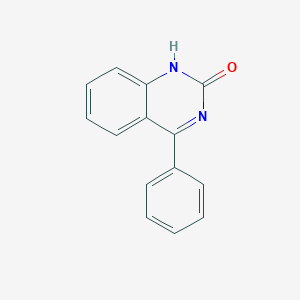

4-phenylquinazolin-2(1H)-one

Description

Properties

IUPAC Name |

4-phenyl-1H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-15-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-9H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUBTSLLILWICW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177995 | |

| Record name | 2(1H)-Quinazolinone, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23441-75-0 | |

| Record name | 4-Phenyl-2(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23441-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Quinazolinone, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023441750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Quinazolinone, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 4-phenylquinazolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental properties of 4-phenylquinazolin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document moves beyond a simple recitation of facts to offer insights into the synthesis, structural characterization, and physicochemical properties of this molecule, grounded in established scientific principles and experimental data.

Introduction: The Quinazolinone Scaffold

The quinazolinone core, a fused bicyclic system comprising a benzene ring and a pyrimidinone ring, is a privileged scaffold in drug discovery.[1][2] This structural motif is present in numerous biologically active compounds, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[3][4][5] The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties.[1] This guide will focus specifically on the this compound isomer, providing a detailed examination of its core characteristics.

Synthesis and Structural Elucidation

The synthesis of this compound is most commonly achieved through the cyclocondensation of 2-aminobenzophenone with a suitable one-carbon carbonyl source, such as urea or potassium cyanate. This approach provides a direct and efficient route to the desired quinazolinone ring system.

Synthetic Pathway: From 2-Aminobenzophenone to this compound

A prevalent synthetic strategy involves the reaction of 2-aminobenzophenone with urea. In this reaction, urea serves as the source of the C2 carbonyl and N1 nitrogen of the quinazolinone ring. The reaction typically proceeds at elevated temperatures, often in the presence of a high-boiling solvent or under neat conditions.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Materials:

-

2-aminobenzophenone

-

Urea

-

High-boiling point solvent (e.g., diphenyl ether, optional)

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of 2-aminobenzophenone (1.0 eq.) and urea (2.0-3.0 eq.) is heated at 180-200 °C for 2-4 hours. The reaction can be monitored by thin-layer chromatography.

-

During the reaction, ammonia gas is evolved, and the reaction mixture solidifies upon completion.

-

The reaction mixture is cooled to room temperature, and the solid mass is triturated with hot water to remove excess urea.

-

The crude product is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Causality in Experimental Choices: The use of an excess of urea helps to drive the reaction to completion. Conducting the reaction at a high temperature is necessary to overcome the activation energy for the cyclization and subsequent ammonia elimination. Recrystallization is a critical step to remove any unreacted starting materials and by-products, ensuring the purity of the final compound, which is essential for accurate characterization and biological testing.

Structural Characterization and Spectroscopic Data

The unequivocal identification of this compound relies on a combination of spectroscopic techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀N₂O | |

| Molecular Weight | 222.24 g/mol | |

| CAS Number | 23441-75-0 |

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by specific absorption bands that correspond to its functional groups. A strong absorption band is typically observed in the region of 1680-1660 cm⁻¹ due to the C=O (amide) stretching vibration. The N-H stretching vibrations of the amide group usually appear as a broad band in the range of 3300-3100 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings give rise to absorptions in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The aromatic protons of the quinazoline and phenyl rings typically appear as a complex multiplet in the range of δ 7.0-8.5 ppm. The N-H proton of the amide group is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon of the amide group is characteristically deshielded and appears at a chemical shift of approximately δ 160-170 ppm. The aromatic carbons will resonate in the region of δ 110-150 ppm.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M+) would be observed at an m/z value corresponding to its molecular weight (222.24).

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in drug development, as these properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Description |

| Melting Point | A sharp melting point is indicative of a pure crystalline solid. The exact value should be determined experimentally. |

| Solubility | Generally, quinazolinone derivatives exhibit low solubility in water and are more soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. The phenyl substituent further increases its lipophilicity. |

| Physical Appearance | Typically a crystalline solid at room temperature. The color can range from white to off-white or pale yellow. |

Fundamental Chemical Reactivity

The chemical reactivity of this compound is dictated by the presence of the amide functionality and the aromatic rings.

References

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 4-Phenylquinazolin-2(1H)-one: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound that serves as a foundational scaffold in medicinal chemistry. We will delve into its chemical characteristics, synthesis methodologies, and diverse biological activities, offering insights for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of facts to explain the causal relationships behind its synthesis and function, providing a robust framework for future investigation and application.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents.[1][2] This fused heterocyclic system, consisting of a benzene ring fused to a pyrimidinone ring, is a versatile scaffold that has been extensively explored for its wide range of pharmacological activities.[1][3] Quinazolinones are broadly classified based on the position of the carbonyl group, leading to isomers such as quinazolin-2(1H)-one and the more commonly studied quinazolin-4(3H)-one.[1]

This compound, the subject of this guide, represents a key analogue within this class. Its strategic phenyl substitution provides a crucial anchor for structure-activity relationship (SAR) studies and further functionalization. This compound has emerged as a molecule of significant interest due to its demonstrated biological effects, including vasorelaxant, anticancer, anti-inflammatory, and antimicrobial properties.[4][5] It often serves as a key intermediate in the synthesis of more complex and potent pharmaceutical agents, particularly kinase inhibitors for cancer therapy.[4]

Core Molecular Profile

A foundational understanding of this compound begins with its fundamental chemical and physical properties. These characteristics are critical for its synthesis, handling, and formulation in research settings.

| Property | Value | Source |

| IUPAC Name | 4-phenyl-1H-quinazolin-2-one | [6] |

| CAS Number | 23441-75-0 | [6] |

| Molecular Formula | C₁₄H₁₀N₂O | [6] |

| Molecular Weight | 222.24 g/mol | [6] |

| Melting Point | 254-257 °C | [4] |

| Appearance | Off-White to Pale Beige Solid | [5] |

| SMILES | C1=CC=C(C=C1)C2=NC(=O)NC3=CC=CC=C32 | [6] |

| InChIKey | FHUBTSLLILWICW-UHFFFAOYSA-N | [6] |

Synthesis and Characterization

The synthesis of the quinazolinone scaffold can be achieved through various strategies. Modern approaches often favor methods that offer high efficiency, speed, and sustainability. Microwave-assisted synthesis has become a prominent technique for preparing this compound and its derivatives, significantly reducing reaction times from hours to minutes while often improving yields.[7][8]

Workflow for Microwave-Assisted Synthesis

The following diagram illustrates a typical synthetic route to this compound derivatives, which is a reliable and efficient workflow.

Caption: Microwave-assisted synthesis workflow for this compound derivatives.

Detailed Experimental Protocol: Microwave-Assisted Synthesis

This protocol is a representative example adapted from methodologies reported for the synthesis of this compound derivatives.[8]

Objective: To synthesize this compound derivatives via a microwave-assisted cyclization reaction.

Materials:

-

Substituted 2-aminobenzonitrile (1.0 eq)

-

Substituted benzoyl chloride (1.2 eq)

-

Triethylamine (Et₃N) (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

Procedure:

-

To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-aminobenzonitrile (1.0 mmol).

-

Add anhydrous acetonitrile (3 mL) to dissolve the starting material.

-

Add triethylamine (2.0 mmol) to the solution. This base is crucial as it scavenges the HCl generated during the initial acylation step, driving the reaction forward.

-

Slowly add the corresponding benzoyl chloride (1.2 mmol) to the stirred solution. An excess is used to ensure complete consumption of the limiting aminobenzonitrile.

-

Seal the reaction vessel and place it in the microwave reactor.

-

Irradiate the mixture at a constant temperature of 120 °C for 30-60 minutes. Microwave heating provides rapid and uniform energy distribution, which dramatically accelerates the rate of the intramolecular cyclization.

-

After the reaction is complete, cool the vessel to room temperature. A precipitate will typically form.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold acetonitrile or water to remove any unreacted starting materials and triethylamine hydrochloride salt.

-

Dry the product under vacuum to yield the final this compound derivative.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Biological Activities and Mechanisms of Action

This compound and its derivatives exhibit a remarkable spectrum of biological activities, making them attractive candidates for therapeutic development.

Vasorelaxant Activity

One of the most well-documented effects of this scaffold is its ability to induce vasorelaxation. Studies on rat thoracic aorta have shown that this compound derivatives can effectively relax pre-contracted blood vessels.[7]

Mechanism of Action: The vasorelaxant effect is primarily endothelium-dependent. The abolition of this effect in aorta rings without an endothelium strongly suggests that the compound stimulates endothelial cells to release vasodilating factors, such as Nitric Oxide (NO).[7][8] NO then diffuses to the underlying vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels and subsequent muscle relaxation.

Caption: Proposed endothelium-dependent vasorelaxation pathway for this compound.

Quantitative Data: The potency of various derivatives highlights the tunability of this scaffold.

| Compound Derivative | IC₅₀ (µM) in Endothelium-Intact Aorta | Reference |

| 2c (4-(4-chlorophenyl)) | 4.31 ± 0.90 | [7] |

| 2e (4-(4-methoxyphenyl)) | 4.94 ± 1.21 | [7] |

| 2f (4-(4-nitrophenyl)) | 3.41 ± 0.65 | [7] |

Anticancer Potential

The quinazolinone nucleus is a cornerstone of modern oncology drugs, with several approved kinase inhibitors built upon this scaffold.[5] These drugs often target key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for tumor growth and angiogenesis.[5][9]

While this compound itself is a key intermediate, its derivatives have shown promising anticancer activity.[4] The mechanisms are diverse but often converge on the inhibition of critical cell cycle and survival pathways.

Potential Mechanisms:

-

Kinase Inhibition: The quinazolinone core can act as an ATP-competitive inhibitor at the catalytic site of kinases like EGFR and VEGFR, blocking downstream signaling.[5][9]

-

Induction of Apoptosis: Many quinazolinone derivatives trigger programmed cell death in cancer cells.

-

Autophagy Modulation: Some derivatives have been shown to induce autophagy, a cellular degradation process that can lead to cancer cell death.[2]

-

Tubulin Polymerization Inhibition: Certain quinazolinones can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

Caption: General mechanism of anticancer activity via Receptor Tyrosine Kinase (RTK) inhibition.

Other Biological Activities

-

Anti-inflammatory Activity: The quinazolinone scaffold has been investigated for its anti-inflammatory properties, with some derivatives showing potent activity in carrageenan-induced paw edema tests.[6][10]

-

Analgesic Activity: Certain substituted quinazolinones have demonstrated significant analgesic effects in animal models.[11]

-

Antimicrobial Activity: Various derivatives have been synthesized and tested against bacterial and fungal strains, showing a range of inhibitory activities.

Safety and Toxicology

The safety profile of this compound is not extensively documented in publicly available literature. However, GHS hazard classifications indicate it may cause skin and serious eye irritation, as well as respiratory irritation.[6] In vitro cytotoxicity assays (MTT) on derivatives have shown that some analogues can induce cytotoxicity at higher concentrations (e.g., 30 µM), a factor to consider in therapeutic design.[7][8] As with any research chemical, appropriate personal protective equipment should be used during handling.

Conclusion and Future Outlook

This compound is a molecule of considerable scientific interest, acting as both a biologically active compound and a versatile synthetic intermediate. Its proven vasorelaxant properties, rooted in an endothelium-dependent mechanism, present a promising avenue for cardiovascular research. Furthermore, its role as a foundational structure for potent anticancer agents, particularly kinase inhibitors, underscores its importance in oncology drug discovery.

Future research should focus on several key areas:

-

Mechanistic Elucidation: Detailed investigation into the specific receptors and downstream signaling pathways involved in its vasorelaxant and anticancer effects.

-

Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity studies are essential to understand its drug-like properties and guide the development of derivatives with improved bioavailability and safety profiles.

-

SAR Expansion: Systematic exploration of substitutions on both the quinazolinone core and the 4-phenyl ring to optimize potency and selectivity for specific biological targets.

By leveraging the insights presented in this guide, researchers can better navigate the complexities of this compound and unlock its full therapeutic potential.

References

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinone synthesis [organic-chemistry.org]

- 4. This compound [myskinrecipes.com]

- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2(1H)-Quinazolinone, 4-phenyl- | C14H10N2O | CID 63430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Microwave Assisted Synthesis of this compound Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jddtonline.info [jddtonline.info]

The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 4-phenylquinazolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold, a fused heterocycle of benzene and pyrimidine rings, represents a cornerstone in medicinal chemistry, celebrated for its vast pharmacological potential. Among its myriad derivatives, 4-phenylquinazolin-2(1H)-one has emerged as a molecule of significant interest, serving as a crucial intermediate and a pharmacophore in its own right. This technical guide provides a comprehensive exploration of the discovery, historical synthesis, and evolving biological significance of this compound. We will delve into the foundational synthetic strategies that first brought this class of compounds to light, tracing the evolution of methodologies to more contemporary, efficient protocols. Furthermore, this guide will illuminate the diverse pharmacological landscape of this compound and its analogs, with a particular focus on their activities within the central nervous system and as anti-inflammatory and anticancer agents. By examining the causality behind experimental choices and providing detailed protocols, this document aims to equip researchers with a thorough understanding of this privileged scaffold and its enduring impact on drug discovery.

Introduction: The Quinazolinone Core and the Significance of the 4-Phenyl Moiety

Quinazolinones are a class of heterocyclic compounds characterized by a bicyclic structure where a benzene ring is fused to a pyrimidinone ring.[1] Their structural versatility and ability to interact with a wide array of biological targets have established them as a "privileged scaffold" in medicinal chemistry.[2] The introduction of a phenyl group at the 4-position of the quinazolin-2(1H)-one core profoundly influences the molecule's steric and electronic properties, often enhancing its biological activity and modulating its pharmacological profile. This substitution has been a key area of investigation, leading to the discovery of compounds with a broad spectrum of therapeutic potential, including anti-inflammatory, analgesic, anticonvulsant, and anticancer activities.[3][4]

The journey of this compound from a laboratory curiosity to a valuable building block in drug development is a testament to the enduring power of synthetic chemistry and the relentless pursuit of novel therapeutic agents. Understanding its discovery and the evolution of its synthesis is fundamental for any researcher working with this important class of molecules.

The Genesis of a Scaffold: Historical Perspectives on Quinazolinone Synthesis

The story of quinazolinone synthesis is rich and dates back to the late 19th century. These early methods, while not always the most efficient by modern standards, laid the crucial groundwork for the synthesis of a vast library of derivatives, including the 4-phenyl substituted variants.

Foundational Syntheses: Paving the Way

Two classical methods stand out in the historical synthesis of the quinazolinone ring system:

-

The Niementowski Quinazolinone Synthesis: First described by Stefan Niementowski, this method involves the condensation of anthranilic acid with an amide.[1] While historically significant for the synthesis of 4(3H)-quinazolinones, its direct application to 2(1H)-one isomers is less common.

-

The Griess Synthesis: This early method provided a route to quinazolinone derivatives and contributed to the foundational knowledge of this heterocyclic system.[5]

While these methods were pivotal, the direct and efficient synthesis of this compound often relies on precursors that already contain the pre-formed phenyl-substituted carbon skeleton.

A Key Breakthrough: The Cyclization of 2-Aminobenzophenones

A significant advancement in the synthesis of 4-phenyl-2(1H)-quinazolinones was the utilization of 2-aminobenzophenones as starting materials. This approach offers a direct and versatile route to the desired scaffold. A well-established and historically important method involves the cyclization of a 2-aminobenzophenone with urea . This reaction provides a direct pathway to the this compound core.[6]

The rationale behind this experimental choice lies in the inherent reactivity of the starting materials. The 2-aminobenzophenone provides the necessary aniline and benzoyl functionalities, while urea serves as the source for the C2 carbonyl and N1 nitrogen of the quinazolinone ring.

Experimental Protocol: Classical Synthesis of this compound from 2-Aminobenzophenone and Urea [6]

Objective: To synthesize this compound via the cyclization of 2-aminobenzophenone with urea.

Materials:

-

2-Aminobenzophenone

-

Urea

-

Aromatic acid catalyst (e.g., benzoic acid)

-

High-boiling aromatic hydrocarbon solvent (e.g., toluene, xylene)

Procedure:

-

A mixture of 2-aminobenzophenone, an excess of urea, and a catalytic amount of an aromatic acid is prepared in a suitable high-boiling solvent.

-

The reaction mixture is heated to a temperature between 120°C and 180°C, typically at the reflux temperature of the solvent.

-

The reaction is monitored for its completion (e.g., by thin-layer chromatography).

-

Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve filtration to collect the precipitated product, followed by washing with a suitable solvent to remove impurities.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Causality of Experimental Choices:

-

High Temperature: The cyclization reaction requires significant thermal energy to overcome the activation barrier for the intramolecular condensation and ring closure. The use of high-boiling solvents allows for the reaction to be conducted at the necessary elevated temperatures.

-

Aromatic Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the benzophenone, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amino group of urea.

-

Excess Urea: Using an excess of urea ensures that the concentration of this reactant remains high throughout the reaction, driving the equilibrium towards product formation.

Caption: Workflow for the classical synthesis of this compound.

The Pharmacological Profile: Unveiling the Biological Activities

The this compound scaffold and its derivatives have been the subject of extensive pharmacological investigation, revealing a wide spectrum of biological activities. This has solidified the position of this chemical class as a valuable source of lead compounds in drug discovery.

Central Nervous System (CNS) Activity

A significant area of interest for quinazolinone derivatives has been their activity within the central nervous system.[7] The structural resemblance of some quinazolinones to known CNS-active drugs has prompted investigations into their sedative-hypnotic and anticonvulsant properties.

-

Sedative-Hypnotic and CNS Depressant Effects: Numerous studies have demonstrated that derivatives of the quinazolinone core can exhibit significant CNS depressant and sedative-hypnotic activities.[7] The introduction of various substituents on the phenyl ring at the 4-position and on the quinazolinone nucleus can modulate this activity.

-

Anticonvulsant Potential: The quinazolinone scaffold is a key component of some anticonvulsant drugs. Research has shown that specific substitution patterns on the this compound core can lead to compounds with promising anticonvulsant effects.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of quinazolinone derivatives has been well-documented.[8]

-

Inhibition of Inflammatory Pathways: Certain this compound derivatives have been shown to possess anti-inflammatory activity, which is often evaluated in models such as carrageenan-induced paw edema.[8] The mechanism of action can involve the inhibition of key inflammatory mediators.

-

Analgesic Effects: In addition to their anti-inflammatory properties, some quinazolinone derivatives have demonstrated analgesic activity in various preclinical models.[4]

Anticancer Activity

The quinazolinone nucleus is a prominent feature in several approved and investigational anticancer drugs, particularly tyrosine kinase inhibitors.[9]

-

Cytotoxic Effects: Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[10] The phenyl group at the 4-position can be further substituted to optimize anticancer potency.

-

Mechanism of Action: The anticancer effects of quinazolinone derivatives are often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[9] This can include the inhibition of protein kinases and other crucial cellular targets.

Table 1: Overview of Pharmacological Activities of this compound Derivatives

| Pharmacological Activity | Key Findings | Representative References |

| CNS Depressant | Derivatives show sedative-hypnotic effects and reduce locomotor activity. | [7] |

| Anticonvulsant | Certain substituted analogs exhibit protection against induced seizures. | [3] |

| Anti-inflammatory | Demonstrated activity in preclinical models of inflammation.[8] | [8] |

| Analgesic | Some derivatives show significant pain-relieving effects.[4] | [4] |

| Anticancer | Cytotoxicity against various cancer cell lines has been observed.[10] | [9][10] |

Modern Synthetic Approaches and Future Directions

While the classical synthesis of this compound remains a robust method, modern organic synthesis has introduced more efficient and environmentally friendly approaches. These include:

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of quinazolinone derivatives.

-

Catalyst Development: The exploration of novel catalysts, including metal-based and organocatalysts, continues to refine the synthesis of this scaffold.[11]

-

Green Chemistry Approaches: The use of greener solvents and more atom-economical reactions is an ongoing focus in the synthesis of these valuable compounds.[12]

The this compound core continues to be a fertile ground for drug discovery. Future research will likely focus on:

-

Elucidation of Mechanisms: A deeper understanding of the precise molecular mechanisms by which these compounds exert their biological effects.

-

Structure-Activity Relationship (SAR) Studies: The systematic modification of the this compound scaffold to develop more potent and selective drug candidates.

-

Target Identification: The identification of novel biological targets for this class of compounds to expand their therapeutic applications.

Caption: Structure-Activity Relationship (SAR) concept for this compound.

Conclusion

The journey of this compound, from its early synthetic origins to its current status as a privileged scaffold in medicinal chemistry, highlights a remarkable trajectory of scientific inquiry. The foundational synthetic methods, particularly the cyclization of 2-aminobenzophenones, provided the initial access to this important molecule. Subsequent pharmacological investigations have unveiled a rich tapestry of biological activities, positioning this scaffold as a promising starting point for the development of new therapeutics for a range of diseases. As synthetic methodologies become more sophisticated and our understanding of the molecular basis of disease deepens, the this compound core is poised to remain a central and enduring theme in the ongoing quest for novel and effective medicines.

References

- 1. [PDF] Biological Activity of Quinazolinones | Semantic Scholar [semanticscholar.org]

- 2. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jddtonline.info [jddtonline.info]

- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4236006A - Preparation of quinazolin-2(1H)-ones - Google Patents [patents.google.com]

- 7. Bischler-Napieralski Reaction [organic-chemistry.org]

- 8. Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Quinazolinone synthesis [organic-chemistry.org]

- 12. Synthesis of 4-(Phenylamino)quinazoline-2(1H)-thiones Using Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-phenylquinazolin-2(1H)-one: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] Among the various isomers, the 4-phenylquinazolin-2(1H)-one core has emerged as a molecule of significant interest, demonstrating a breadth of pharmacological activities. This technical guide provides a comprehensive overview of this compound, delving into its chemical identity, synthesis, and its promising applications in drug discovery, with a particular focus on its role as a kinase inhibitor in cancer therapy.

Part 1: Chemical Structure and Nomenclature

The foundational step in understanding any bioactive molecule is to establish its precise chemical identity. This section outlines the structure and formal naming conventions for this compound.

Chemical Structure

The molecule consists of a fused bicyclic system where a benzene ring is fused to a pyrimidinone ring. A phenyl group is attached at the 4-position of this quinazolinone core. The "(1H)" designation indicates the presence of a hydrogen atom on the nitrogen at position 1 of the quinazolinone ring system.

Figure 1. Chemical structure of this compound.

Figure 1. Chemical structure of this compound.

IUPAC Name

The formal nomenclature for this compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is 4-phenyl-1H-quinazolin-2-one .[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀N₂O | [2] |

| Molecular Weight | 222.24 g/mol | [2] |

| CAS Number | 23441-75-0 | [2] |

| Melting Point | 254-257 °C | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and chloroform (slightly) | [4] |

Part 2: Synthesis of this compound

The synthesis of the this compound scaffold can be achieved through various methods. One efficient and modern approach involves microwave-assisted synthesis, which significantly reduces reaction times compared to conventional heating methods.[5]

Microwave-Assisted Synthesis Protocol

This protocol describes the synthesis of this compound from 2-aminobenzophenone and urea using microwave irradiation.

Experimental Protocol:

-

Reactant Preparation: In a microwave-safe reaction vessel, combine 2-aminobenzophenone (1 mmol) and urea (15 mmol).

-

Solvent Addition: Add glacial acetic acid (10 mL) to the reaction vessel.

-

Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled temperature of 140 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Reaction Completion and Isolation: Once the reaction is complete (as indicated by TLC), the reaction mixture is filtered.

-

Purification: The resulting precipitate is washed with water to yield the this compound product.[5]

Causality Behind Experimental Choices:

-

Microwave Irradiation: This technique provides rapid and uniform heating of the polar molecules in the reaction mixture, leading to a significant acceleration of the reaction rate and often improved yields compared to conventional refluxing.[5]

-

Glacial Acetic Acid: It serves as a solvent and a catalyst for the cyclization reaction.

-

Urea: Acts as the source of the C2-carbonyl group and the N1-H in the quinazolinone ring.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the microwave-assisted synthesis of this compound.

Caption: Microwave-assisted synthesis workflow for this compound.

Part 3: Applications in Drug Development

The quinazolinone core is a versatile scaffold that has been incorporated into numerous clinically approved drugs and investigational compounds.[1][6] Derivatives of this compound have shown potential in various therapeutic areas, most notably as kinase inhibitors for cancer treatment.

Mechanism of Action: Allosteric Inhibition of Akt

Recent groundbreaking research has identified a close analog, 4-phenylquinolin-2(1H)-one, as a highly specific allosteric inhibitor of the protein kinase Akt (also known as Protein Kinase B).[2][7] Akt is a central node in cell signaling pathways that regulate cell survival, growth, proliferation, and metabolism.[7] Hyperactivation of the Akt pathway is a common feature in many cancers and is associated with resistance to therapy.[7]

Key Mechanistic Insights:

-

Allosteric Inhibition: Unlike many kinase inhibitors that compete with ATP at the active site, 4-phenylquinolin-2(1H)-one binds to the PH domain of Akt, a regulatory region.[2][7]

-

Conformational Change: This binding induces a conformational change in the Akt protein that prevents its phosphorylation at two key sites, T308 and S473, by its upstream kinases PDK1 and mTORC2.[2][7]

-

High Specificity: This allosteric mechanism contributes to the compound's remarkable specificity for Akt, with minimal off-target effects on over 380 other human kinases.[2][7]

-

Therapeutic Implication: By selectively inhibiting Akt, this class of compounds can suppress the growth and proliferation of cancer cells with a potentially better toxicity profile compared to broader-acting inhibitors of the PI3K/mTOR pathway.[2][7]

Signaling Pathway Diagram

The diagram below illustrates the inhibitory effect of 4-phenylquinolin-2(1H)-one on the Akt signaling pathway.

Caption: Allosteric inhibition of the Akt signaling pathway.

Broader Therapeutic Potential

Beyond its specific activity against Akt, the this compound scaffold and its derivatives have been investigated for a range of other biological activities, including:

-

Anti-inflammatory effects [8]

-

Antimicrobial properties

-

Vasorelaxant activity , suggesting potential applications in cardiovascular diseases.[5][9]

The diverse biological activities of quinazolinone derivatives underscore the importance of this scaffold in the ongoing search for novel therapeutic agents.[6]

Conclusion

This compound is a molecule of significant interest in medicinal chemistry. Its well-defined chemical structure and accessible synthesis, particularly through modern microwave-assisted methods, make it an attractive scaffold for further derivatization and optimization. The discovery of its potent and selective allosteric inhibition of Akt highlights its potential as a lead compound for the development of novel and targeted cancer therapeutics. As research continues to uncover the diverse biological activities of this and related quinazolinone derivatives, its importance in drug discovery is set to grow.

References

- 1. Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Microwave Assisted Synthesis of this compound Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Biological Activity of Quinazolinones | Semantic Scholar [semanticscholar.org]

The 4-Phenylquinazolin-2(1H)-one Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 4-phenylquinazolin-2(1H)-one nucleus represents a cornerstone in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of pharmacological activities. This technical guide provides a comprehensive exploration of the biological significance of this scaffold, moving beyond a simple cataloging of its effects to delve into the underlying mechanisms of action and the critical structure-activity relationships that govern its therapeutic potential. We will dissect its role as a potent anticancer agent, focusing on its well-established functions in the inhibition of Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization. Furthermore, this guide will illuminate its promising activities as an anti-inflammatory, antimicrobial, and anticonvulsant agent. Each section is supported by detailed experimental protocols, data-driven insights, and visual representations of key pathways to empower researchers in their quest to develop novel therapeutics based on this privileged scaffold.

Introduction: The Quinazolinone Core - A Scaffold of Therapeutic Significance

The quinazolinone framework, a bicyclic heterocycle comprising a fused benzene and pyrimidine ring, is a prominent feature in numerous natural and synthetic bioactive molecules.[1][2] Its structural rigidity, coupled with the capacity for diverse substitutions at multiple positions, allows for the fine-tuning of its pharmacological profile, making it a highly attractive scaffold in drug design.[3] The this compound variant, in particular, has emerged as a key intermediate and pharmacophore in the development of novel therapeutic agents due to its synthetic accessibility and profound biological effects.[4] This guide will provide an in-depth analysis of the multifaceted biological activities associated with this specific scaffold.

Anticancer Activity: A Two-Pronged Assault on Malignancy

The this compound scaffold has demonstrated significant potential in oncology, primarily through two distinct and critical mechanisms: inhibition of Epidermal Growth Factor Receptor (EGFR) signaling and disruption of microtubule dynamics via tubulin polymerization inhibition.[1][5]

Epidermal Growth Factor Receptor (EGFR) Inhibition

The dysregulation of the EGFR signaling pathway is a well-established driver in the progression of various cancers.[6] The quinazoline core is a foundational element in several FDA-approved EGFR inhibitors, such as gefitinib and erlotinib.[7] Derivatives of the this compound scaffold have been extensively investigated as potent EGFR tyrosine kinase inhibitors (TKIs).[8][9]

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways like MAPK and PI3K/Akt.[7][8]

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocol: In Vitro EGFR Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase activity.

-

Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the EGFR kinase, the peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

| Compound ID | EGFR IC50 (nM) | Reference |

| Erlotinib | 2 | [8] |

| Gefitinib | 2.5 - 37 | [7] |

| Compound 8b | 1.37 | [8] |

| Compound 24 | 9.2 | [7] |

Table 1: Comparative EGFR inhibitory activities of selected quinazolinone derivatives.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[10] Agents that interfere with tubulin polymerization are effective anticancer drugs. Several quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine binding site.[11][12][13]

Mechanism of Action: By binding to β-tubulin at the colchicine site, these compounds disrupt the formation of the microtubule network. This leads to a G2/M phase cell cycle arrest, followed by the induction of apoptosis.[1][10]

Figure 2: Mechanism of tubulin polymerization inhibition by this compound derivatives.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of a test compound on cell cycle progression.

-

Materials: Cancer cell line (e.g., MCF-7, HeLa), cell culture medium, test compound, PBS, ethanol, RNase A, and propidium iodide (PI).

-

Procedure:

-

Seed cells in a 6-well plate and allow them to attach overnight.

-

Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

| Compound ID | Cell Line | IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |

| Naphthyl 39 | HT29 | <0.05 | - | [10] |

| Compound 64 | HT29 | <1 | - | [10] |

| Compound 2 | - | - | 3.16 | [14] |

| Colchicine | - | - | 3.33 | [14] |

Table 2: Cytotoxicity and tubulin polymerization inhibition of selected quinazolinone derivatives.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Quinazolinone derivatives have demonstrated significant anti-inflammatory properties.[15][16][17]

Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, frequently through the modulation of the NF-κB signaling pathway.[16]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

-

Materials: Wistar rats, carrageenan solution (1% in saline), test compound, reference drug (e.g., indomethacin), and a plethysmometer.

-

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compound or reference drug orally or intraperitoneally.

-

After a specified time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

-

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge. The this compound scaffold has been explored for its potential as a source of new antimicrobial agents.[18][19][20][21]

Mechanism of Action: The precise mechanisms of antimicrobial action can vary, but some derivatives have been suggested to act as nonclassical antifolates by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in microbial folate metabolism.[19]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

-

Materials: Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), test compound, and 96-well microtiter plates.

-

Procedure:

-

Prepare serial twofold dilutions of the test compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. Several quinazolinone derivatives have shown promising anticonvulsant activity in various animal models.[22][23][24][25]

Mechanism of Action: The anticonvulsant effects of some quinazolinone derivatives are thought to be mediated through the enhancement of GABAergic neurotransmission by acting as positive allosteric modulators of the GABAA receptor.[23][25]

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

-

Objective: To assess the ability of a test compound to prevent the tonic hind limb extension phase of a maximal seizure.

-

Materials: Mice, an electroshock apparatus, and the test compound.

-

Procedure:

-

Administer the test compound to the mice at various doses.

-

After a predetermined time, deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hind limb extension.

-

The absence of the tonic hind limb extension is considered as protection.

-

Calculate the median effective dose (ED50) of the compound.

-

Conclusion and Future Perspectives

The this compound scaffold is undeniably a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents with a wide array of biological activities. Its prominence in anticancer drug discovery, particularly as EGFR and tubulin polymerization inhibitors, is well-established and continues to be an active area of research. Furthermore, its demonstrated anti-inflammatory, antimicrobial, and anticonvulsant properties highlight its potential to address a broad range of unmet medical needs. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action to facilitate their translation into clinical applications. The integration of computational modeling and structure-based drug design will be instrumental in rationally designing next-generation therapeutics based on this remarkable scaffold.

References

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | MDPI [mdpi.com]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization [mdpi.com]

- 6. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] Biological Activity of Quinazolinones | Semantic Scholar [semanticscholar.org]

- 18. Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 19. pubs.vensel.org [pubs.vensel.org]

- 20. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 21. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives [mdpi.com]

- 24. Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Phenylquinazolin-2(1H)-one

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in numerous bioactive compounds.[1][2] This guide focuses on a specific derivative, 4-phenylquinazolin-2(1H)-one, and its potential as a therapeutic agent. We will delve into the known biological activities of the broader quinazolinone class to extrapolate and propose specific, high-value therapeutic targets for this particular molecule. This analysis is grounded in the established mechanisms of action for structurally similar compounds, including the inhibition of key enzymes in signaling pathways crucial for cancer and other diseases.[3][4] This document will provide a comprehensive overview of these targets, the rationale for their selection, and detailed experimental protocols for their validation, thereby offering a roadmap for future drug discovery and development efforts.

Introduction: The Quinazolinone Scaffold - A Privileged Platform in Drug Discovery

Quinazolinones are a class of heterocyclic compounds characterized by a fused benzene and pyrimidine ring system.[3] Their derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive effects.[1][3] The versatility of the quinazolinone nucleus allows for extensive chemical modification, enabling the fine-tuning of its biological activity and specificity. This structural flexibility has led to the development of several FDA-approved drugs, particularly in the realm of oncology.

The this compound variant, with a phenyl group at the 4-position, presents a unique stereochemical and electronic profile that can be exploited for targeted drug design. This guide will explore the most promising therapeutic avenues for this compound, drawing insights from the well-documented activities of its chemical relatives.

Proposed Therapeutic Targets and Mechanisms of Action

Based on the extensive literature on quinazolinone derivatives, we can identify several high-potential therapeutic targets for this compound. The primary focus of this guide will be on its potential as an anticancer agent, given the wealth of data supporting this application for the quinazolinone class.[3][4]

Protein Kinases: Master Regulators of Cellular Processes

Protein kinases are a large family of enzymes that play critical roles in regulating cell growth, proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Quinazolinone derivatives have been extensively investigated as kinase inhibitors.[5]

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell growth. Several quinazoline-based drugs, such as gefitinib and lapatinib, are potent EGFR inhibitors.[5][6]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. Quinazoline derivatives have shown the ability to inhibit VEGFR, thereby cutting off the tumor's blood supply.

-

Akt (Protein Kinase B): A serine/threonine kinase that is a central node in the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[7] Notably, the structurally similar compound, 4-phenylquinolin-2(1H)-one, has been identified as a highly specific allosteric inhibitor of Akt.[7] This compound was found to interact with the PH domain of Akt, inducing a conformational change that prevents its phosphorylation and activation.[7] This presents a compelling hypothesis that this compound may act through a similar mechanism.

Proposed Signaling Pathway Inhibition by this compound

Caption: Hypothesized allosteric inhibition of the Akt signaling pathway.

Other Key Enzymes in Cancer Pathophysiology

-

Topoisomerase II: An enzyme that plays a critical role in DNA replication and repair. Its inhibition leads to DNA damage and apoptosis in cancer cells. Molecular docking studies have suggested that quinazolinone derivatives can interact with topoisomerase II.

-

Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and pain, which is also overexpressed in many cancers and contributes to tumor growth and progression. The quinazolinone core can fit into the hydrophobic channel of COX-2, potentially inhibiting its activity.

-

DNA Gyrase: An essential bacterial enzyme that is a target for antibiotics. Some quinazolinone derivatives have shown potent inhibitory activity against E. coli DNA gyrase.[8]

Experimental Validation of Therapeutic Targets

To validate the proposed therapeutic targets of this compound, a series of well-defined experiments are necessary. The following protocols provide a starting point for these investigations.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases, with a primary focus on Akt, EGFR, and VEGFR.

Methodology: In Vitro Kinase Assay (e.g., using a luminescence-based assay)

-

Reagents and Materials:

-

Recombinant human kinases (Akt1, EGFR, VEGFR2)

-

Kinase-specific substrates

-

ATP

-

This compound (dissolved in DMSO)

-

Kinase assay buffer

-

Luminescent kinase assay kit

-

384-well white microplates

-

Plate reader with luminescence detection capabilities

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase, substrate, and assay buffer.

-

Add the serially diluted compound or DMSO (vehicle control) to the wells.

-

Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect the remaining ATP using the luminescent assay reagent.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

Experimental Workflow for Kinase Inhibition Assay

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Biological Activity of Quinazolinones | Semantic Scholar [semanticscholar.org]

- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Phenylquinazolin-2(1H)-one Derivatives: Synthesis, Biological Significance, and Therapeutic Potential

Abstract

The quinazolinone scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds. Among its many variations, the 4-phenylquinazolin-2(1H)-one core has emerged as a particularly fruitful template for the development of novel therapeutic agents. This technical guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, multifaceted biological activities, and structure-activity relationships of these derivatives. We delve into detailed synthetic methodologies, explore their significant anticonvulsant, anticancer, and anti-inflammatory properties with a focus on underlying mechanisms of action, and present key data to inform future discovery efforts. This document serves as a technical resource, synthesizing field-proven insights and authoritative data to guide the rational design of next-generation this compound-based therapeutics.

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyrimidine ring, is a structural motif of paramount importance in the pharmaceutical sciences.[1][2] Its oxidized forms, quinazolinones, are particularly noteworthy and are classified based on the position of the carbonyl group, with the 4(3H)-quinazolinone isomer being the most common and pharmacologically explored.[1][3][4] These structures are not only found in over 150 naturally occurring alkaloids but have also been the foundation for a multitude of synthetic drugs.[5]

The diverse pharmacological profile of quinazolinones, which includes anticancer, anticonvulsant, anti-inflammatory, analgesic, and antimicrobial activities, has solidified their status as a versatile and privileged scaffold.[2] The this compound core, the focus of this guide, combines the rigid quinazolinone backbone with a phenyl substituent at the 4-position, creating a three-dimensional architecture that has proven highly effective for interacting with a variety of biological targets. This guide will systematically explore the chemical synthesis and profound biological significance of this specific class of compounds.

Synthetic Strategies and Methodologies

The construction of the this compound scaffold is well-established, with primary routes typically commencing from readily available anthranilic acid derivatives. The choice of synthetic pathway is often dictated by the desired substitution pattern and the need for efficiency and scalability.

Core Synthetic Pathways

A predominant and versatile method involves the initial acylation of an anthranilic acid derivative, which is then cyclized to form a key benzoxazinone intermediate.[6] This reactive intermediate is subsequently treated with an appropriate amine to yield the final quinazolinone product. This multi-step process allows for the introduction of diversity at various positions of the scaffold. Modern advancements, such as microwave-assisted synthesis, have been shown to significantly improve reaction times and yields over conventional refluxing methods.[3][7]

A generalized workflow for the synthesis of this compound derivatives is depicted below. This pathway highlights the key transformations from the starting anthranilic acid to the final substituted product, illustrating the strategic points for introducing chemical diversity (R1, R2, R3).

Caption: General synthetic workflow for this compound derivatives.

Exemplary Experimental Protocol: Synthesis of a 2,6-Disubstituted-4-phenylquinazolin-2(1H)-one

This protocol provides a self-validating methodology, incorporating purification and characterization steps essential for confirming the structure and purity of the synthesized compound. The causality behind these steps is to ensure the removal of reactants and byproducts, yielding a compound suitable for biological evaluation.

Step 1: Synthesis of 2-acylamino-5-bromobenzoic acid (Amide Intermediate)

-

To a stirred solution of 5-bromoanthranilic acid (1.0 eq) in a suitable solvent like THF, add triethylamine (TEA) (1.2 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add the desired acid chloride (e.g., benzoyl chloride) (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Rationale: The TEA acts as a base to neutralize the HCl byproduct of the acylation reaction, driving the formation of the amide.

-

Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

Step 2: Synthesis of 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one (Benzoxazinone Intermediate)

-

Reflux the crude amide from Step 1 in acetic anhydride (10 vol) for 3-5 hours.[6]

-

Rationale: Acetic anhydride serves as both the solvent and a dehydrating agent to facilitate the intramolecular cyclization to the benzoxazinone ring.

-

Cool the reaction mixture. The product often precipitates and can be collected by filtration. Wash with cold ethanol to remove residual acetic anhydride.

Step 3: Synthesis of the Final Quinazolinone Derivative

-

Suspend the benzoxazinone intermediate (1.0 eq) in a solvent such as ethanol.

-

Add the desired primary amine (e.g., methylamine) (1.5 eq) and reflux for 4-6 hours.[6]

-

Rationale: The amine acts as a nucleophile, opening the benzoxazinone ring, followed by an intramolecular condensation/dehydration to form the more stable quinazolinone ring.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and collect the precipitated product by filtration.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

-

Characterization: Confirm the structure and purity of the final product using:

Biological Significance and Pharmacological Profile

This compound derivatives exhibit a remarkable breadth of biological activities, with extensive research highlighting their potential as anticonvulsant, anticancer, and anti-inflammatory agents.

Anticonvulsant Activity

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Many quinazolinone derivatives have been identified as potent anticonvulsant agents, often demonstrating efficacy in preclinical models.[10][11] The evaluation is typically conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[12][13] The MES test is indicative of a compound's ability to prevent seizure spread, while the scPTZ test suggests activity against absence seizures, often through modulation of GABAergic neurotransmission.[14]

Mechanism of Action: A primary proposed mechanism for the anticonvulsant effect of these derivatives is the positive allosteric modulation of the GABA-A receptor.[14] By binding to an allosteric site (often the benzodiazepine binding site), these compounds can enhance the inhibitory effect of the neurotransmitter GABA, leading to neuronal hyperpolarization and a reduction in neuronal excitability. Docking studies have suggested that these molecules can bind effectively to the GABA-A receptor, and this mechanism is further supported by in vivo antagonism assays using flumazenil, a known benzodiazepine site antagonist.[12][14]

Caption: Proposed GABAergic mechanism of anticonvulsant action.

Quantitative Data Summary: Several this compound derivatives have shown promising activity with low median effective doses (ED₅₀) in animal models.

| Compound ID | MES Test (ED₅₀ mg/kg) | scPTZ Test (ED₅₀ mg/kg) | Reference |

| 4n | 40.7 | 6.0 | [12] |

| 4b | - | 3.1 | [12] |

| 4a | - | 4.96 | [12] |

| 6o | 88.02 | Potent Activity | [13] |

| 6q | 94.6 | Potent Activity | [13] |

Anticancer Activity

The quinazoline scaffold is a well-validated pharmacophore in oncology. Several FDA-approved anticancer drugs, such as Gefitinib, Erlotinib, and Lapatinib, are quinazoline derivatives that function as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[15][16] Overexpression or mutation of EGFR is a common driver in various solid tumors, making it a critical therapeutic target. This compound derivatives have been extensively investigated for their antiproliferative activity against a range of human cancer cell lines.[3][5]

Mechanism of Action: The primary anticancer mechanism for many quinazolinone derivatives is the inhibition of receptor tyrosine kinases, particularly EGFR.[15] By competing with ATP at the kinase domain, these compounds block the downstream signaling pathways (e.g., RAS/MAPK, PI3K/AKT) that are crucial for cancer cell proliferation, survival, and metastasis.

Caption: Simplified EGFR signaling pathway and point of inhibition.

Quantitative Data Summary: The cytotoxic potential of these compounds is measured by their half-maximal inhibitory concentration (IC₅₀) values.

| Compound ID | Cell Line | IC₅₀ (μM) | Reference |

| Compound 45 | HepG-2 | 4.36 | [16] |

| Compound 45 | HCT116 | 7.34 | [16] |

| Compound 39 | H1975 | 1.96 - 3.46 | [16] |

| Compound 32 | A549 | 0.02 | [16] |

| Compound 5e | MCF-7 | Good Activity | [17] |

Anti-inflammatory and Analgesic Activity

Chronic inflammation is an underlying factor in many diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, and many function by inhibiting cyclooxygenase (COX) enzymes. Several series of quinazolinone derivatives have demonstrated significant anti-inflammatory and analgesic properties.[18][19] Their activity is often assessed in vivo using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation.[20]

Mechanism of Action: The anti-inflammatory effects are believed to stem primarily from the inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins.[18][21] By selectively targeting COX-2 over the constitutive COX-1 isoform, these compounds may offer a better gastrointestinal safety profile compared to non-selective NSAIDs.[18] The marketed anti-inflammatory drug Proquazone is a notable example from this chemical class.[2]

Quantitative Data Summary: Anti-inflammatory efficacy is often reported as the percentage of edema inhibition compared to a control group.

| Compound Class | Model | Activity | Reference |

| 2-phenyl-4(3H) quinazolinones | Carrageenan-induced paw edema | Potent activity, comparable to indomethacin | [18] |

| 1-isopropyl-2-phenyl-4(1H)-quinazolinones | Carrageenan-induced paw edema | Optimal potency, enhanced by halogen substitution | [20] |

| Various 2,3-disubstituted quinazolinones | In-vitro protein denaturation | Significant anti-inflammatory potential | [22] |

Structure-Activity Relationship (SAR) Insights

The extensive research into 4-phenylquinazolin-2(1H)-ones has generated valuable SAR data, guiding the rational design of more potent and selective agents.

-

Substitution at Position 2: The nature of the substituent at the 2-position of the quinazolinone ring is critical. Small alkyl groups like isopropyl or cyclopropyl, as well as aryl groups, can significantly influence potency.[20]

-

Substitution at Position 3: This position is a key point for modification. Attaching different heterocyclic rings or substituted aryl groups can modulate the biological activity, and this site is often crucial for interaction with target enzymes.[1]

-

Substitution on the Quinazolinone Benzene Ring (e.g., C6): The introduction of small, lipophilic, and electron-withdrawing groups, such as halogens (F, Cl, Br), at positions 6 or 8 often enhances activity across different therapeutic areas, including anticancer and anti-inflammatory profiles.[1][9][20]

-

Substitution on the 4-Phenyl Ring: The substitution pattern on the 4-phenyl ring can fine-tune the activity. For example, in anticonvulsants, specific substitutions can impact the ability of the molecule to cross the blood-brain barrier and its affinity for the GABA-A receptor.[10]

Caption: Key SAR insights for the this compound scaffold.

Future Perspectives and Conclusion

The this compound scaffold has unequivocally demonstrated its value as a versatile and potent pharmacophore in modern drug discovery. The wealth of research has yielded derivatives with significant anticonvulsant, anticancer, and anti-inflammatory activities, underpinned by well-defined mechanisms of action.

Future research should focus on several key areas:

-

Lead Optimization: Leveraging the established SAR to design next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles (ADMET properties).

-